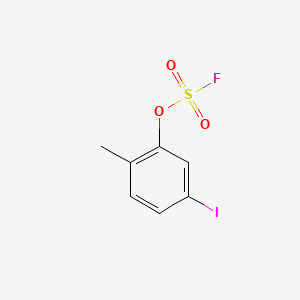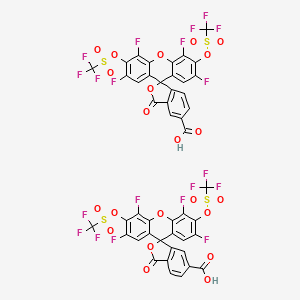
5,6-Dibenzyloxy-2-bromo-tetralin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one typically involves the bromination of a tetralinone precursor followed by the introduction of benzyloxy groups. One common synthetic route includes the following steps:
Bromination: The tetralinone precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Benzyloxylation: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the benzyloxy groups.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
5,6-Dibenzyloxy-2-bromo-tetralin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide (NaN3) or thiourea.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The benzyloxy groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. Palladium catalysts and boronic acids are typical reagents for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, allowing for a wide range of derivatives to be synthesized.
Wissenschaftliche Forschungsanwendungen
5,6-Dibenzyloxy-2-bromo-tetralin-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyloxy groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
5,6-Dibenzyloxy-2-bromo-tetralin-1-one can be compared with other similar compounds, such as:
5,6-Dibenzyloxy-2-chloro-tetralin-1-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
5,6-Dibenzyloxy-2-iodo-tetralin-1-one:
5,6-Dibenzyloxy-2-fluoro-tetralin-1-one: The presence of a fluorine atom can significantly alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C24H21BrO3 |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
2-bromo-5,6-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C24H21BrO3/c25-21-13-11-20-19(23(21)26)12-14-22(27-15-17-7-3-1-4-8-17)24(20)28-16-18-9-5-2-6-10-18/h1-10,12,14,21H,11,13,15-16H2 |
InChI-Schlüssel |
OUGILSYYDGWIDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


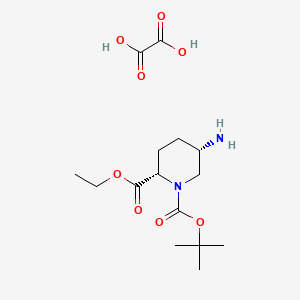
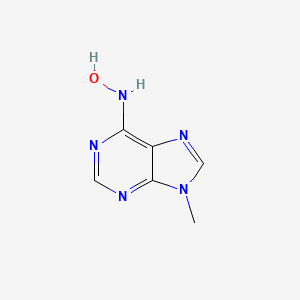
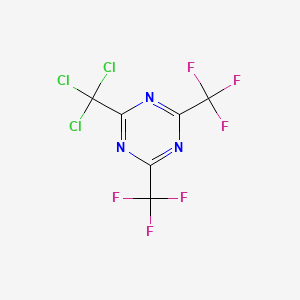
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)
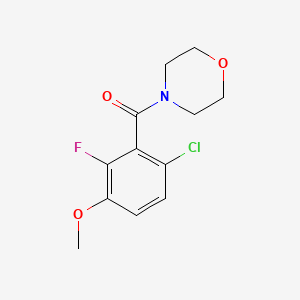
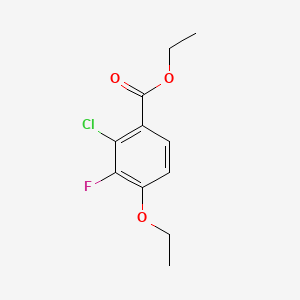
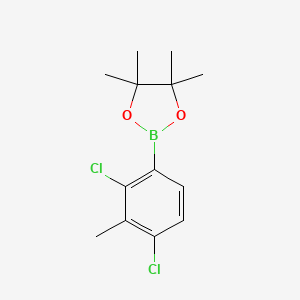
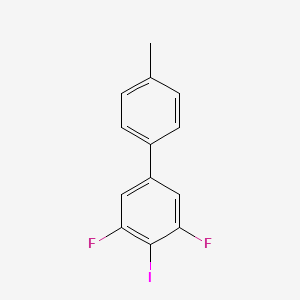
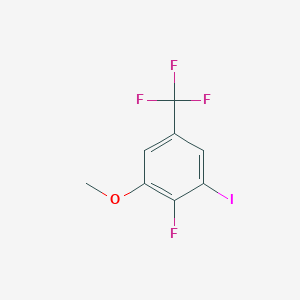

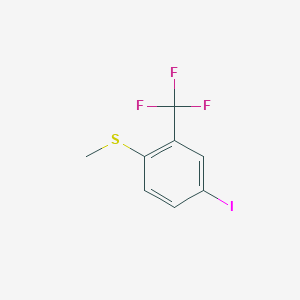
![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)
